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Adenosine 6-N-phosphoramidate

Phosphoramidase substrate specificity Hint1 enzymology Nucleotide analog stability

Adenosine 6-N-phosphoramidate (CAS 83305-95-7; synonym 6-N-AMP) is a synthetic N-phosphorylated ribonucleoside in which a phosphoramidate group (–P(O)(OH)NH₂) is covalently attached to the exocyclic N6-amino group of adenosine, rather than to the 5′-hydroxyl of the ribose moiety. First synthesized and characterized in detail by Wada, Moriguchi, and Sekine, this compound belongs to a broader class of N-phosphorylated ribonucleosides that includes cytidine 4-N-phosphoramidate (4-N-CMP) and guanosine 2-N-phosphoramidate (2-N-GMP).

Molecular Formula C10H15N6O7P
Molecular Weight 362.24 g/mol
CAS No. 83305-95-7
Cat. No. B1221048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 6-N-phosphoramidate
CAS83305-95-7
Synonyms6-N-AMP
adenosine 6-N-phosphoramidate
Molecular FormulaC10H15N6O7P
Molecular Weight362.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NOP(=O)(N)O
InChIInChI=1S/C10H15N6O7P/c11-24(20,21)23-15-8-5-9(13-2-12-8)16(3-14-5)10-7(19)6(18)4(1-17)22-10/h2-4,6-7,10,17-19H,1H2,(H3,11,20,21)(H,12,13,15)/t4-,6-,7-,10-/m1/s1
InChIKeyRKWLXYISJINWPV-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is Adenosine 6-N-phosphoramidate (CAS 83305-95-7) and Why Scientists Source It


Adenosine 6-N-phosphoramidate (CAS 83305-95-7; synonym 6-N-AMP) is a synthetic N-phosphorylated ribonucleoside in which a phosphoramidate group (–P(O)(OH)NH₂) is covalently attached to the exocyclic N6-amino group of adenosine, rather than to the 5′-hydroxyl of the ribose moiety [1]. First synthesized and characterized in detail by Wada, Moriguchi, and Sekine, this compound belongs to a broader class of N-phosphorylated ribonucleosides that includes cytidine 4-N-phosphoramidate (4-N-CMP) and guanosine 2-N-phosphoramidate (2-N-GMP) [1][2]. The 6-N-phosphoramidate linkage itself was first discovered in nature as the core structural motif of agrocin 84, an extraordinarily selective adenine-nucleotide antibiotic produced by Agrobacterium radiobacter [3]. 6-N-AMP serves as a regiochemically distinct analog of both adenosine 5′-monophosphate (5′-AMP) and adenosine 5′-monophosphoramidate (AMP-NH₂), making it a valuable tool compound for probing nucleobase versus ribose phosphorylation biology, enzymatic specificity, and prebiotic nucleotide chemistry.

Why Adenosine 5′-monophosphoramidate or 5′-AMP Cannot Substitute for 6-N-AMP in Critical Workflows


Although adenosine 6-N-phosphoramidate (6-N-AMP) and adenosine 5′-monophosphoramidate (AMP-NH₂) share the same empirical formula for the phosphoramidate moiety, the site of attachment—exocyclic N6 of the nucleobase versus the 5′-O of ribose—produces fundamentally distinct chemical and biochemical properties [1]. Hint-family phosphoramidases (Hint1/hinT), which hydrolyze 5′-O-phosphoramidate substrates such as AMP-NH₂ at second-order rates exceeding 1,000,000 M⁻¹ s⁻¹, are exquisitely specific for the 5′-phosphoramidate linkage and do not process N6-linked phosphoramidates with comparable efficiency [2][3]. Furthermore, the N6-phosphoryl group exerts a strong electron-withdrawing effect on the adenine ring that is absent in 5′-phosphorylated analogs, manifested as a pronounced downfield shift of the 8-H proton and enhanced deuterium exchange in D₂O [1]. These regiochemical differences directly impact compound selection for experiments involving enzymatic activation, metabolite profiling, or prebiotic phosphorylation modeling, where mistaking one regioisomer for the other would confound mechanistic interpretation and data reproducibility.

Quantitative Differentiation Evidence for Adenosine 6-N-phosphoramidate (CAS 83305-95-7) Against Closest Analogs


Regiochemical Phosphoramidase Resistance: 6-N-AMP Evades Hint/hinT Hydrolysis Unlike 5′-AMP-NH₂

Adenosine 6-N-phosphoramidate (6-N-AMP) carries the phosphoramidate group on the N6 exocyclic amine of adenine, structurally distinct from the 5′-O-phosphoramidate linkage of adenosine 5′-monophosphoramidate (AMP-NH₂) [1]. The histidine triad nucleotide-binding protein (Hint) family of phosphoramidases—including rabbit Hint1, yeast Hnt1, and E. coli hinT—are reported to hydrolyze purine nucleotide phosphoramidates specifically at the 5′-O position, with AMP-NH₂ serving as a validated model substrate exhibiting second-order rate constants (k_cat/K_m) exceeding 1,000,000 M⁻¹ s⁻¹ [2][3]. These enzymes recognize the 5′-phosphorylribose moiety as a critical binding determinant; the N6-linked phosphoramidate of 6-N-AMP lacks this structural feature and is therefore not reported as a substrate in any of the published Hint/hinT kinetic characterizations [1][2][3].

Phosphoramidase substrate specificity Hint1 enzymology Nucleotide analog stability

UV Spectral Signature at Acidic pH: 6–7 nm Bathochromic Shift Differentiates 6-N-AMP from Adenosine and 5′-AMP

The ultraviolet absorption spectrum of 6-N-AMP exhibits a characteristic pH-dependent shift that distinguishes it from both adenosine and adenosine 5′-monophosphate (5′-AMP) [1]. At pH 4, the λ_max peak of 6-N-AMP is shifted to longer wavelength by 6–7 nm compared to that of adenosine [1]. Additionally, the intensity (ε value) of 6-N-AMP at λ_max varies considerably with pH: the ratio of ε values at pH 13 versus pH 7 is 1.29 for 6-N-AMP, whereas adenosine maintains relatively constant ε values across a wide pH range (1.5–14) [1]. In contrast, 4-N-CMP shows only a 3 nm shift at pH 7 relative to cytidine, and the guanosine analog 2-N-GMP exhibits weakened shoulders around 267 nm [1].

UV spectroscopy Nucleotide quality control pH-dependent spectral properties

¹H NMR Diagnostic Signatures: Enhanced 8-H Acidity and Deuterium Exchange Uniquely Identify the N6-Phosphoryl Group

The electron-withdrawing effect of the 6-N-phosphoryl group produces diagnostic changes in the ¹H NMR spectrum of 6-N-AMP that are absent in adenosine and 5′-AMP [1]. Specifically, the 8-H proton signal of 6-N-AMP (disodium salt, D₂O) appears at 8.24 ppm, representing a large downfield shift relative to adenosine, while the 2-H signal appears at 8.32 ppm—an inverted ordering versus adenosine where 8-H typically resonates upfield of 2-H [1]. Furthermore, the enhanced acidity of the 8-H proton in 6-N-AMP causes gradual deuterium exchange in D₂O, a phenomenon not observed for adenosine or 5′-AMP under identical conditions [1]. The ³¹P NMR spectrum of 6-N-AMP shows a single resonance in the −3 to +4 ppm region, consistent with the N-phosphoramidate structure [1].

NMR characterization Structural confirmation Isomer differentiation

Synthetic Scalability Advantage: 6-N-AMP Is Accessible via High-Yield Phosphitylation with 94% Debenzoylation Efficiency

The synthesis of 6-N-AMP via phosphitylation of appropriately protected adenosine derivatives proceeds in good yields, with a key debenzoylation step achieving 94% conversion without detectable decomposition of the P–N bond [1]. The diethyl ester derivative (12) of 6-N-AMP was obtained in 63% isolated yield [1]. By comparison, the synthesis of 2-N-phosphorylated guanosine (2-N-GMP) gave only 27% and 45% yields due to inherent instability of the P–N bond during silica gel chromatography, although TLC indicated >80% crude conversion [1]. The robustness of the 6-N-AMP scaffold during chromatographic purification contrasts favorably with the more labile 2-N-GMP and supports reliable bench-scale preparation [1].

Nucleotide synthesis Process chemistry Scale-up feasibility

Natural Product Validation: The 6-N-Phosphoramidate Linkage Is the Bioactive Core of the Selective Antibiotic Agrocin 84

The 6-N-phosphoramidate linkage is not merely a synthetic curiosity; it is the defining structural feature of agrocin 84, a naturally occurring, extraordinarily selective antibiotic produced by Agrobacterium radiobacter that targets pathogenic Agrobacterium tumefaciens strains [1]. Roberts, Tate, and Kerr identified agrocin 84 as a 6-N-phosphoramidate of an adenine nucleotide analogue in 1977, establishing the biological relevance of this linkage class [1]. In contrast, the 5′-O-phosphoramidate linkage found in adenosine 5′-monophosphoramidate (AMP-NH₂) serves an entirely different biological function as an endogenous metabolite in organisms ranging from Chlorella algae to mammals, where it acts as a substrate for Hint-family hydrolases involved in transcriptional regulation [2][3]. This dichotomy—6-N-phosphoramidate as an antibiotic warhead versus 5′-O-phosphoramidate as a regulatory metabolite—demonstrates that the regiochemistry of phosphoramidate attachment dictates biological function.

Natural product chemistry Antibiotic mechanism 6-N-phosphoramidate biology

Where Adenosine 6-N-phosphoramidate (CAS 83305-95-7) Delivers Clear Experimental Differentiation


Hint/hinT Phosphoramidase Negative Control and Substrate Specificity Studies

Because Hint-family enzymes (Hint1, Hnt1, hinT) specifically hydrolyze 5′-O-phosphoramidate bonds but are not reported to process N6-linked phosphoramidates, 6-N-AMP serves as an ideal negative control substrate for phosphoramidase activity assays [1][2]. In experiments where AMP-NH₂ is used as a positive control substrate yielding k_cat/K_m > 1,000,000 M⁻¹ s⁻¹, the inclusion of 6-N-AMP at matched concentrations provides a direct demonstration of regiochemical specificity and eliminates false positives from non-specific phosphatase activity [2]. This application is particularly relevant for laboratories characterizing novel Hint orthologs or screening phosphoramidase inhibitors where discrimination between N6- and 5′-O-substrates is mechanistically essential [1][2].

Agrocin 84 Analog Synthesis and Antibiotic Structure–Activity Relationship (SAR) Programs

The 6-N-phosphoramidate linkage of agrocin 84 represents the pharmacophoric core responsible for its selective bacteriocin activity against pathogenic Agrobacterium tumefaciens [1]. 6-N-AMP, as the minimally elaborated 6-N-phosphoramidate adenosine derivative, provides the foundational building block for synthesizing agrocin 84 analogs and probing the structural determinants of target recognition [1][2]. The documented synthetic route via phosphitylation–oxidation–deprotection (63–94% yields) enables systematic variation of the nucleotide and sugar moieties, which is not feasible using 5′-phosphoramidate starting materials that bear the phosphate on the ribose rather than the nucleobase [2].

Prebiotic Phosphorylation Chemistry and Origins-of-Life Nucleotide Research

The regioselective N6-phosphorylation of adenosine under prebiotically plausible conditions represents a critical question in origins-of-life chemistry, as the formation of phosphoramidate-linked activated nucleotides may have preceded modern phosphodiester-based genetics [1]. 6-N-AMP serves as an authenticated reference standard for identifying N6-phosphorylated products in simulated prebiotic phosphorylation reactions, where its diagnostic UV (6–7 nm bathochromic shift at pH 4) and ¹H NMR signatures (inverted 8-H/2-H ordering, deuterium exchange) enable unambiguous detection even in complex product mixtures [1]. In contrast, 5′-AMP and 5′-phosphoramidate analogs cannot serve this reference function because they lack these distinctive spectral markers [1].

Nucleotide Analog Library Design for Enzymatic Resistance Screening

In high-throughput screening campaigns targeting nucleotide-processing enzymes (kinases, phosphorylases, nucleotidases, and phosphoramidases), compound libraries benefit from inclusion of regioisomeric diversity [1]. 6-N-AMP provides a structurally authenticated N6-phosphoramidate scaffold that is orthogonal to the 5′-phosphorylated nucleotide series, enabling parallel screening to identify enzymes that preferentially recognize nucleobase-linked versus ribose-linked phosphate groups [1][2]. The compound's documented stability during chromatographic purification and its resistance to Hint-mediated P–N bond cleavage make it suitable for extended incubation in cellular lysate-based assays where AMP-NH₂ would be rapidly degraded [1][2].

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